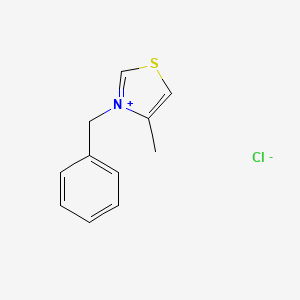

3-Benzyl-4-methylthiazolium Chloride

概要

説明

3-Benzyl-4-methylthiazolium Chloride is an organic compound with the molecular formula C11H12ClNS. It is a thiazolium salt that appears as a white to light yellow or light orange powder or crystal. This compound is known for its role as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions: 3-Benzyl-4-methylthiazolium Chloride can be synthesized through the reaction of 4-methylthiazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in batch reactors, and the purification process involves multiple steps, including filtration and drying under reduced pressure.

化学反応の分析

Types of Reactions: 3-Benzyl-4-methylthiazolium Chloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form thiazolidines.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazolium salts.

科学的研究の応用

Catalysis in Organic Synthesis

3-Benzyl-4-methylthiazolium chloride is primarily utilized as a catalyst in various organic reactions. Notable applications include:

- Acyloin Condensation : The compound facilitates the reaction between aldehydes and α,β-unsaturated ketones, leading to the formation of acyloins, which are valuable intermediates in organic synthesis .

- Stetter Reactions : It acts as a catalyst for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters .

The biological activities of this compound have been explored in various studies:

- Antimicrobial Activity : Research indicates that thiazolium compounds exhibit significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains .

- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which help mitigate oxidative stress in biological systems .

- Enzyme Interaction Studies : Investigations into its interaction with enzymes such as carbonic anhydrase have shown that it may influence enzyme activity crucial for metabolic processes .

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of this compound:

- Drug Development : The unique structural properties of this compound make it a candidate for developing new drugs targeting specific diseases .

Case Study 1: Catalytic Efficiency

A study published in ScienceDirect highlighted the efficiency of this compound as a catalyst in the decarboxylation of pyruvate by thiamine analogues. The results demonstrated that this compound significantly enhances reaction rates compared to traditional catalysts .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents, this compound was tested against several bacterial strains. The results indicated that it exhibited potent inhibitory effects similar to established antibiotics, suggesting its potential as an alternative antimicrobial agent .

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Acyloin Condensation | This compound | 85 | |

| Stetter Reaction | This compound | 90 |

Table 2: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Reduction of oxidative stress | |

| Enzyme Interaction | Modulation of carbonic anhydrase activity |

作用機序

The mechanism of action of 3-Benzyl-4-methylthiazolium Chloride involves its role as a nucleophilic catalyst. In the Stetter reaction, it facilitates the umpolung (polarity inversion) of aldehydes, allowing them to act as nucleophiles. This enables the formation of carbon-carbon bonds under milder conditions compared to traditional methods . The thiazolium ring plays a crucial role in stabilizing the reaction intermediates, leading to high yields and selectivity.

類似化合物との比較

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride: This compound has an additional hydroxyethyl group, which can influence its reactivity and solubility.

4-Methyl-5-thiazoleethanol: This compound lacks the benzyl group, making it less effective as a catalyst in certain reactions.

Uniqueness: 3-Benzyl-4-methylthiazolium Chloride is unique due to its specific structure, which provides optimal catalytic activity in the Stetter reaction. Its ability to stabilize reaction intermediates and facilitate carbon-carbon bond formation under mild conditions sets it apart from other thiazolium salts.

生物活性

3-Benzyl-4-methylthiazolium chloride (BMTC) is a thiazolium salt that has garnered attention in various fields of biological and chemical research due to its unique structural properties and potential applications. This article explores the biological activity of BMTC, focusing on its antibacterial, antifungal, and catalytic properties, along with relevant case studies and research findings.

- Molecular Formula : C₁₃H₁₆ClNOS

- Molecular Weight : 269.79 g/mol

- Melting Point : 142-144 °C

- Solubility : Soluble in water

Antibacterial Activity

BMTC has been studied for its antibacterial properties. Research indicates that it exhibits significant antibacterial effects against various strains of bacteria. For instance, a study demonstrated that BMTC inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The mechanism of action appears to be linked to the disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, BMTC has demonstrated antifungal activity. A study reported its effectiveness against Candida albicans, showing significant inhibition of fungal growth at concentrations ranging from 50 to 150 µg/mL. The compound's ability to penetrate fungal cell walls contributes to its efficacy.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 50-150 µg/mL |

Catalytic Properties

BMTC is also recognized for its catalytic role in organic synthesis. It acts as a catalyst in various reactions, including acyloin condensation and Michael additions. The compound facilitates the formation of carbon-carbon bonds, making it valuable in synthetic organic chemistry.

Case Studies

-

Antibacterial Efficacy Study

A recent study evaluated the antibacterial efficacy of BMTC against clinical isolates of multidrug-resistant bacteria. The results indicated that BMTC not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness. -

Antifungal Activity Assessment

In another study focusing on fungal pathogens, BMTC was tested against strains resistant to common antifungal agents. The findings revealed that BMTC could restore sensitivity to these agents, suggesting potential use in combination therapies for treating resistant infections. -

Synthetic Applications

Research has highlighted the use of BMTC as a catalyst in synthesizing complex organic molecules. Its ability to facilitate reactions under mild conditions has made it a preferred choice for chemists seeking efficient synthetic pathways.

特性

IUPAC Name |

3-benzyl-4-methyl-1,3-thiazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NS.ClH/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11;/h2-6,8-9H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBNEPNQIDHABT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=[N+]1CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489269 | |

| Record name | 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-18-1 | |

| Record name | 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the ring opening-closing reaction in thiamine chemistry, and how does 3-benzyl-4-methylthiazolium chloride contribute to this understanding?

A: The thiazolium ring, a key structural component of thiamine (vitamin B1), undergoes a crucial ring opening-closing reaction that is fundamental to its biological activity. This dynamic equilibrium involves the interconversion of the thiazolium salt form, the pseudo-base, and the thiol form. [] Understanding the kinetics and mechanism of this reaction is vital for comprehending thiamine's role as a coenzyme in crucial metabolic pathways.

Q2: The research mentions that the ring-closing reaction is rapid below neutral pH. What is the implication of this finding on the formation of thiamine disulfides?

A: The research indicates that the ring-closing reaction of the thiazolium moiety back to its salt form is rapid under acidic to neutral conditions. [] This finding has important implications for the formation of thiamine disulfides, compounds where two thiamine molecules are linked by a disulfide bond. The rapid ring closure suggests that the thiol form of thiamine, a necessary intermediate for disulfide formation, is less prevalent at lower pH values. This insight helps explain why the synthesis of thiamine disulfides might be hindered under these conditions, as the equilibrium favors the closed thiazolium ring rather than the open thiol form required for disulfide bond formation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。